Esterification Rate: Ortho-Nitrobenzoyl Moiety Reacts ~9-Fold Slower Than Para-Nitrobenzoyl Under Identical Catalytic Conditions
The ortho-nitrobenzoic acid component of 4-bromophenyl 2-nitrobenzoate esterifies with ethanol approximately 9 times slower than para-nitrobenzoic acid, directly impacting synthesis route design and hydrolysis stability. In head-to-head kinetic measurements using p-toluenesulfonic acid catalyst at 81.5–81.8 °C, ortho-nitrobenzoic acid exhibited a second-order rate constant (K₁) of 7.23 × 10⁻⁵ min⁻¹(mmol/g)⁻¹ compared to 6.55 × 10⁻⁴ min⁻¹(mmol/g)⁻¹ for the para isomer [1]. The corresponding equilibrium constants (Kₑ) were 3.59 for ortho versus 2.91 for para, indicating a thermodynamically more favorable but kinetically slower esterification for the ortho isomer [1].
| Evidence Dimension | Esterification second-order rate constant (K₁) with ethanol / p-toluenesulfonic acid |
|---|---|
| Target Compound Data | 7.23 × 10⁻⁵ min⁻¹(mmol/g)⁻¹ (ortho-nitrobenzoic acid; class-level surrogate for 2-nitrobenzoyl moiety) |
| Comparator Or Baseline | 4-Bromophenyl 4-nitrobenzoate: parent para-nitrobenzoic acid K₁ = 6.55 × 10⁻⁴ min⁻¹(mmol/g)⁻¹ |
| Quantified Difference | ~9.1-fold slower for ortho isomer |
| Conditions | Ethanol, p-toluenesulfonic acid catalyst, 81.5–81.8 °C, single-experiment rate determination |
Why This Matters
A 9-fold rate difference necessitates substantially longer reaction times or higher catalyst loading when synthesizing or hydrolyzing the 2-nitro ester, directly affecting process cost, throughput, and impurity profile in procurement-scale synthesis.
- [1] Korzun, J. N. Equilibrium and Reaction Rate Constants of Esterification of Nitrobenzoic Acids. M.S. Thesis, New Jersey Institute of Technology, 1960. https://digitalcommons.njit.edu/theses/2975/. View Source
